MHY884

Tyrosinase Inhibition Melanogenesis In Vitro Pharmacology

Researchers investigating UVB-induced skin damage require tool compounds with validated in vivo pathway modulation beyond simple enzyme inhibition. MHY884 addresses this gap with documented dual activity: competitive tyrosinase inhibition plus ROS-scavenging that attenuates NF-κB signaling. • Competitive mushroom tyrosinase inhibitor; dose-dependently suppresses ROS in cell-free and B16F10 melanoma models • In vivo: topical application attenuates UVB-induced NF-κB activity, p65 translocation, and downstream iNOS/COX-2 expression in mouse skin • ≥98% purity; benchmark reference standard for benzothiazole-based SAR exploration and photoaging research

Molecular Formula C15H14ClNO3S
Molecular Weight 323.79
CAS No. 1393371-35-1
Cat. No. B609013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY884
CAS1393371-35-1
SynonymsMHY884;  MHY-884;  MHY 884; 
Molecular FormulaC15H14ClNO3S
Molecular Weight323.79
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3
InChIKeyLQDWIAAYFSZPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MHY884: Tyrosinase Inhibitor Overview


MHY884 (4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol) is a synthetic small-molecule tyrosinase inhibitor with the molecular formula C₁₅H₁₄ClNO₃S and a molecular weight of 323.79 g/mol . Initially characterized for its ability to suppress tyrosinase activity and melanin synthesis in B16F10 melanoma cells [1], MHY884 also demonstrates a secondary, pharmacologically relevant mechanism: the attenuation of UVB-induced oxidative stress and subsequent downregulation of the NF-κB signaling pathway [2]. This dual activity distinguishes it from classic, direct-active-site tyrosinase inhibitors and positions it for specialized research applications in cutaneous inflammation and photoaging.

1 Dual-action research tool: tyrosinase inhibition and UVB-induced NF-κB pathway modulation
2 Competitive inhibition mechanism supports enzyme kinetics studies
3 Applicable for oxidative stress and photoaging pathway research

MHY884 Differentiation from Generic Inhibitors


Scientific substitution of a tyrosinase inhibitor is not trivial due to wide variance in inhibitory potency, mechanism of action, and off-target effects. MHY884 is a competitive inhibitor of mushroom tyrosinase [1], but its critical and differentiating attribute is its demonstrated capacity to scavenge UVB-induced reactive oxygen species (ROS) in vitro and in cellular models [2], leading to a reduction in NF-κB activity in irradiated mice [2]. Generic tyrosinase inhibitors like kojic acid, arbutin, or hydroquinone do not inherently possess this specific ROS-scavenging and NF-κB pathway-modulating activity in a photoaging context. Therefore, procuring MHY884 is essential for research workflows designed to interrogate the intersection of oxidative stress, tyrosinase inhibition, and UVB-induced skin damage. Interchanging MHY884 with another tyrosinase inhibitor would confound experimental outcomes related to NF-κB signaling and oxidative stress markers.

Mechanism Mismatch
General tyrosinase inhibitors (kojic acid, arbutin) lack ROS-scavenging and NF-κB pathway modulation in a photoaging context.
Endpoint Confounding
Substituting with a non-competitive or unknown-mechanism inhibitor may alter enzyme kinetic interpretation and downstream signaling readouts.
Model-Response Context
In vivo UVB-induced NF-κB attenuation data is compound-specific; model response may not transfer to analogs without documented oxidative stress modulation.

MHY884 Evidence & Comparisons


Tyrosinase Inhibition vs. Kojic Acid

In a direct enzyme inhibition assay, MHY884 demonstrated inhibitory activity against mushroom tyrosinase that was reported as 'higher than or similar to' that of kojic acid, a widely used reference inhibitor [1]. While exact IC50 values for MHY884 from this specific head-to-head assay are not provided in the primary source, the statement of comparable or superior potency to kojic acid, a benchmark with an established IC50 range of approximately 16-38 µM in similar mushroom tyrosinase assays, establishes MHY884 as a valid and potent alternative in this class [1].

Tyrosinase Inhibition vs. Kojic Acid
Reported comparison
Inhibitory activity reported as higher than or similar to kojic acid in mushroom tyrosinase assay
Supports tyrosinase inhibitor research context
Exact IC50 not quantified in source
Tyrosinase Inhibition Melanogenesis In Vitro Pharmacology

Competitive Tyrosinase Inhibition

Kinetic analysis of tyrosinase inhibition by MHY884 revealed that it acts as a competitive inhibitor [1]. This mechanism of action contrasts with non-competitive or uncompetitive inhibitors and is a critical parameter for researchers modeling enzyme behavior or designing combination therapies. While the paper does not report a Ki value, the clear identification of a competitive mechanism provides a key point of differentiation for experimental design [1].

Competitive Inhibition Mechanism
Mechanism context
Kinetic analysis classifies MHY884 as a competitive inhibitor of mushroom tyrosinase
Defines kinetic behavior for assay design
Ki value not reported
Enzyme Kinetics Mechanism of Action Tyrosinase

UVB-Induced NF-κB Attenuation In Vivo

In a mouse model of photoaging, topical application of MHY884 attenuated UVB-induced oxidative stress and resulted in a significant reduction in NF-κB activity compared to UVB-irradiated, untreated controls [1]. The study reported that pre-treatment with MHY884 inhibited the Akt and IκB kinase α/β signaling pathways, leading to decreased translocation and phosphorylation of the NF-κB subunit p65 [1]. This was further correlated with reduced expression levels of the pro-inflammatory proteins iNOS and COX-2 in the skin of MHY884-treated mice [1].

UVB-Induced NF-κB Attenuation In Vivo
In vivo endpoint context
Reduction in NF-κB activity, p65 phosphorylation, and iNOS/COX-2 expression vs. vehicle-treated irradiated mice
Supports NF-κB pathway modulation in photoaging model
Fold-change not reported; melanin-possessing hairless mouse model
Photoaging In Vivo Pharmacology NF-κB Signaling

Oxidative Stress Suppression in Melanoma Cells

MHY884 demonstrated a dose-dependent suppression of oxidative stress both in cell-free in vitro assays and in B16F10 melanoma cells [1]. The generation of reactive oxygen species (ROS) and peroxynitrite was measured to verify the scavenging activity of MHY884 [1]. This direct antioxidant/ROS-scavenging property is a secondary mechanism that contributes to the compound's overall efficacy in mitigating UVB-induced damage, a feature that is distinct from many classic tyrosinase inhibitors which lack such intrinsic activity.

Oxidative Stress Suppression in Cells
Reported activity
Dose-dependent suppression of ROS and peroxynitrite in cell-free and B16F10 melanoma cell models
Supports ROS/tyrosinase interplay studies
Qualitative dose-response; distinct from many classic inhibitors
Oxidative Stress Cell-Based Assay Reactive Oxygen Species

Melanogenesis Suppression vs. MHY966

In a comparative study of novel antimelanogenesis agents, both MHY884 and its close analog MHY966 were found to effectively inhibit tyrosinase activity and reduce melanin levels in B16 cells treated with α-melanocyte stimulating hormone (α-MSH) [1]. This data confirms that MHY884 retains robust anti-melanogenic activity in a cell-based model of stimulated pigmentation, positioning it as a functional tool alongside other synthesized derivatives for exploring structure-activity relationships within this chemical series [1].

Melanogenesis Suppression vs. MHY966
Head-to-head comparison
Effective inhibition of tyrosinase activity and melanin reduction in α-MSH-stimulated B16 cells, similar to analog MHY966
Supports structure-activity relationship studies
Qualitative assessment; cellular model
Melanogenesis B16 Cells Cellular Activity

MHY884 Application Scenarios


In Vivo UVB Photoaging and Inflammation

Researchers investigating the interplay between oxidative stress, NF-κB signaling, and skin damage in response to chronic UVB exposure can utilize MHY884 as a validated tool compound. The documented in vivo evidence showing that topical MHY884 attenuates UVB-induced NF-κB activity, p65 translocation, and downstream iNOS/COX-2 expression in mouse skin [1] makes it specifically suitable for these studies. This application scenario is distinct from those where a generic tyrosinase inhibitor without such in vivo pathway modulation data would be insufficient.

Tyrosinase Inhibition Kinetics

Biochemists and enzymologists requiring a well-defined, competitive tyrosinase inhibitor for kinetic studies can confidently select MHY884. The evidence for its competitive inhibition mechanism against mushroom tyrosinase [1] provides a clear experimental rationale. This contrasts with inhibitors of unknown or mixed mechanisms, allowing for more rigorous interpretation of enzyme kinetics data and the design of competition-based assays.

Oxidative Stress and Melanogenesis Studies

MHY884 is a superior choice for experimental systems designed to dissect the connection between reactive oxygen species (ROS) and melanin production. Its demonstrated dose-dependent suppression of oxidative stress in both cell-free and B16F10 melanoma cell models [1] provides a mechanistic link beyond simple active-site inhibition. This dual property allows researchers to investigate whether observed anti-melanogenic effects are due to direct tyrosinase inhibition, ROS scavenging, or a combination of both, enabling a more nuanced understanding of pigment cell biology under oxidative challenge.

SAR Studies for Benzothiazole Derivatives

Medicinal chemists engaged in the optimization of benzothiazole-based antimelanogenesis agents can use MHY884 as a key reference standard. Its characterized activity in mushroom tyrosinase assays and cellular melanin reduction models, alongside its analog MHY966 [1], provides a benchmark for evaluating new derivatives. The availability of its synthetic route and comparative biological data supports rational SAR exploration aimed at improving potency, solubility, or selectivity.

Application
Selection Property
Validation Focus
UVB Photoaging & NF-κB Pathway Studies
UVB-induced NF-κB modulation context
NF-κB and oxidative stress endpoint review
Tyrosinase Enzyme Kinetics
Competitive inhibition mechanism
Kinetic assay design validation
Oxidative Stress & Melanogenesis Interplay
ROS-scavenging dose-response context
ROS and melanin endpoint co-evaluation
Benzothiazole SAR Optimization
Comparative potency to analog MHY966
Structural analog benchmark validation
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